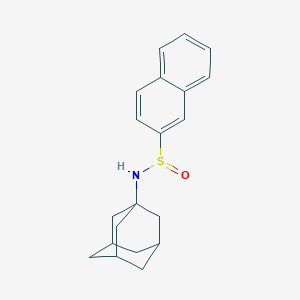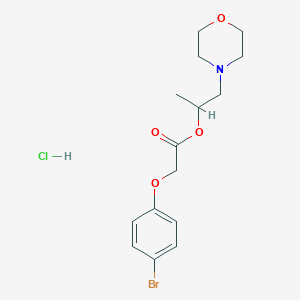
1-methyl-2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate hydrochloride
Beschreibung
"1-methyl-2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate hydrochloride" is a compound of interest due to its structural complexity and potential for various chemical applications. The presence of a morpholine ring, bromophenoxy group, and acetate moiety in its structure suggests a multifaceted approach to synthesis and a broad spectrum of chemical reactivity and properties.
Synthesis Analysis
The synthesis of related morpholine derivatives typically involves cyclization reactions, reduction, and acidification processes. For instance, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine showcases a method that might be adapted for our compound, emphasizing the role of polar solvents and cyclization reactions for the morpholine ring formation (Tan Bin, 2011).
Molecular Structure Analysis
The molecular structure of morpholine-based compounds is confirmed using IR, 1H NMR, and MS technologies, providing detailed information about the molecular framework and functional groups. For example, the structural confirmation of similar compounds through NMR spectrometry highlights the importance of these analytical techniques in elucidating the structure of complex organic compounds (Qiu Fang-li, 2012).
Chemical Reactions and Properties
The chemical reactivity of morpholine derivatives involves various reactions, including S-alkylation of thioamides and condensation reactions with benzaldehyde to form 5-benzylidene derivatives. These reactions, as seen in studies by Jagodziński et al. (2000), provide insights into the chemical versatility of morpholine-containing compounds and their potential for generating a wide array of chemical entities (Jagodziński, Wesolowska, & Sośnicki, 2000).
Physical Properties Analysis
The physical properties of compounds similar to "1-methyl-2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate hydrochloride" can be deduced from their crystal structure and molecular interactions. For example, the study on ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate reveals the significance of hydrogen bonding in the crystal packing of morpholine derivatives, hinting at solubility and stability characteristics (Z. Karczmarzyk et al., 2012).
Chemical Properties Analysis
The chemical properties of morpholine derivatives, such as "1-methyl-2-(4-morpholinyl)ethyl (4-bromophenoxy)acetate hydrochloride," are influenced by their functional groups. The presence of a bromophenoxy group suggests potential for nucleophilic substitution reactions, while the acetate moiety may undergo hydrolysis or esterification under different conditions. The synthesis and reactivity of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate from p-chloropropiophenone, as reported by Hao Zhi-hui (2007), demonstrate the type of reactions and chemical behavior that might be expected for our target compound (Hao Zhi-hui, 2007).
Eigenschaften
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 2-(4-bromophenoxy)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4.ClH/c1-12(10-17-6-8-19-9-7-17)21-15(18)11-20-14-4-2-13(16)3-5-14;/h2-5,12H,6-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQBQBLJUVGUOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)COC2=CC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-ylpropan-2-yl 2-(4-bromophenoxy)acetate;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(benzylthio)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B4021668.png)
![7-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4021669.png)
![N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4021675.png)
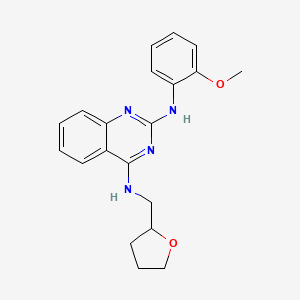
![N~2~-(4-methoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4021694.png)
![N-[(8-hydroxy-5-nitro-7-quinolinyl)(4-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B4021701.png)
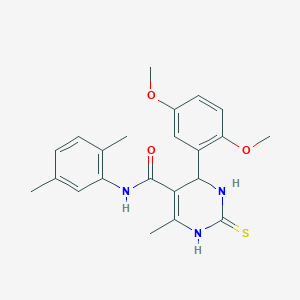
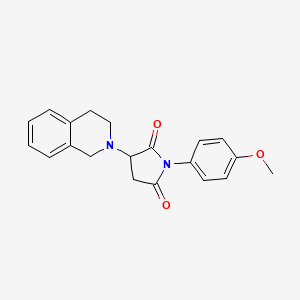
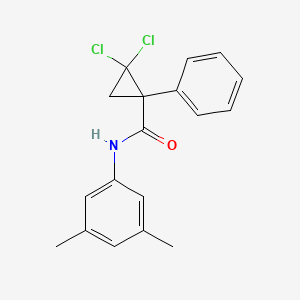
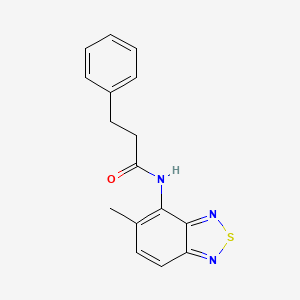
![N-(4-ethylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4021737.png)
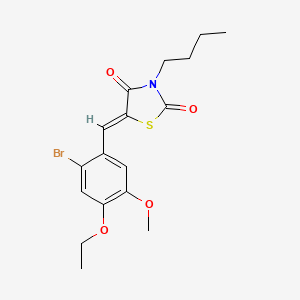
![1-sec-butyl-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4021761.png)
